1-Azido-3-iodopropane

Nucleophilic Substitution Leaving Group Ability SN2 Reactivity

1-Azido-3-iodopropane (C₃H₆IN₃, MW 211.00 g/mol) is a heterobifunctional C3 alkane linker containing a terminal azide and a terminal iodide group. It is classified as a small-molecule azide halogenated compound, typically supplied as a pale-yellowish oil with a purity of 95% or higher.

Molecular Formula C3H6IN3
Molecular Weight 211.00 g/mol
Cat. No. B8455560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azido-3-iodopropane
Molecular FormulaC3H6IN3
Molecular Weight211.00 g/mol
Structural Identifiers
SMILESC(CN=[N+]=[N-])CI
InChIInChI=1S/C3H6IN3/c4-2-1-3-6-7-5/h1-3H2
InChIKeyGTBCENNLSAZFSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Azido-3-iodopropane (CAS 58503-62-1): A Bifunctional C3 Azide-Iodide Linker for Stepwise Conjugation


1-Azido-3-iodopropane (C₃H₆IN₃, MW 211.00 g/mol) is a heterobifunctional C3 alkane linker containing a terminal azide and a terminal iodide group [1]. It is classified as a small-molecule azide halogenated compound, typically supplied as a pale-yellowish oil with a purity of 95% or higher . The compound is primarily utilized as a versatile building block in organic synthesis and chemical biology, serving as a key intermediate for introducing azide functionality via nucleophilic substitution and for subsequent copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) click chemistry [1].

Procurement Rationale for 1-Azido-3-iodopropane: Why the Iodide Leaving Group Dictates Functional Performance


Substituting 1-azido-3-iodopropane with its chloro- or bromo- analogs (e.g., 1-azido-3-chloropropane, 1-azido-3-bromopropane) is not functionally equivalent due to the quantifiable hierarchy of halide leaving-group ability in nucleophilic substitution reactions [1]. Iodide is a significantly better leaving group than bromide and chloride, resulting in markedly faster and more efficient subsequent SN2 functionalization steps, such as amination or thioether formation [1]. For procurement specifications, this kinetic advantage translates directly into higher yields, reduced reaction times, and lower reagent excesses in downstream synthetic applications, making the iodo-azido bifunctional linker the preferred choice for demanding, multi-step conjugations where inefficient steps lead to material loss and increased cost .

Quantitative Differentiation Guide for 1-Azido-3-iodopropane vs. Closest Analogs


Iodide vs. Bromide vs. Chloride Leaving-Group Kinetics in SN2 Reactions

The core differentiation of 1-azido-3-iodopropane is the superior leaving-group ability of its iodine atom compared to the bromine or chlorine in its closest analogs (1-azido-3-bromopropane, 1-azido-3-chloropropane). This property dictates the rate of the initial nucleophilic substitution step used for further functionalization [1]. A well-established class-level ranking shows iodide is a better leaving group than bromide, which is better than chloride, due to the stability of the resulting anion [1]. For primary alkyl halides, relative SN2 reaction rates follow the trend: I > Br > Cl [2].

Nucleophilic Substitution Leaving Group Ability SN2 Reactivity

Synthetic Efficiency: Expedited Access via Finkelstein Halogen Exchange

A practical differentiation is the synthetic route to 1-azido-3-iodopropane. Its synthesis leverages the Finkelstein reaction, converting the less reactive 1-azido-3-chloropropane into the target iodo compound with sodium iodide in acetone [1]. This two-step protocol from 1-bromo-3-chloropropane provides an efficient path to a superior electrophile, whereas the direct use of a bromo-azide analog might be less reactive and synthetically less accessible [1]. The patent literature describes analogous activation of a chloro- to an iodo-alkane specifically to install a better nucleofuge for subsequent amination, highlighting the strategic advantage of the iodide .

Finkelstein Reaction Synthesis Yield Optimization

Versatility in Orthogonal Conjugation Chemistry: Azide Ligation and Iodide Alkylation

1-Azido-3-iodopropane is a heterobifunctional linker enabling two orthogonal chemical steps: (1) iodide nucleophilic substitution and (2) azide-alkyne cycloaddition [1]. The orthogonality of these two handles is a key point of differentiation from simple mono-azides or symmetrical di-azides. A direct application was shown in the synthesis of chondroitin sulfate precursors, where an azidopropyl group was used for strain-promoted azide-alkyne cycloaddition (SPAAC) with a DBCO-modified dye, achieving successful bioconjugation [1]. The iodide handle on the same short C3 linker could have been used for a prior alkylation step to attach the azide handle to a core scaffold.

Click Chemistry SPAAC CuAAC Bioconjugation

Physicochemical Property: XLogP3-AA of 2.6 Values Guided Solubility and Purity

Computational predictions provide quantifiable property differences that guide solvent selection and purification. The XLogP3-AA value for 1-azido-3-iodopropane is 2.6, as recorded on PubChem [1]. This moderate lipophilicity is a direct consequence of the iodine atom; the analogous bromo- (1-azido-3-bromopropane) and chloro- (1-azido-3-chloropropane) compounds will have lower predicted logP values due to the lower polarizability of Br and Cl. This difference informs practical handling, such as extraction solvent (ethyl acetate vs. hexane) and chromatographic mobility. The commercial specification for the compound includes a purity limit of ≥95% and an appearance as a pale-yellowish oil, establishing a baseline quality benchmark .

Physicochemical Properties Lipophilicity Quality Control

Spectroscopic Identity: 1H NMR in CDCl3 Confirms Structural Integrity

A verifiable spectroscopic fingerprint ensures batch-to-batch consistency and correct identity upon procurement. The 1H NMR spectrum of 1-azido-3-iodopropane is recorded in CDCl3 and is available in the KnowItAll NMR Spectral Library, providing a reference for quality control [1]. This analytical resource serves as a point of differentiation for procurement departments, allowing rapid confirmation of the target compound over a mis-shipped analog like 1-azido-3-bromopropane, which would exhibit different chemical shift patterns [1]. The compound has an exact mass of 210.96064 Da, a precise value for mass spectrometry verification [2].

Quality Assurance NMR Spectroscopy Batch Consistency

Where 1-Azido-3-iodopropane Outperforms Analogs: Validated Application Scenarios


Step-Efficient Synthesis of Azidopropyl Amines and Thioethers via SN2 Amination

Leveraging the superior leaving-group ability of iodide proven in Section 3, Evidence 1, 1-azido-3-iodopropane is the optimal precursor for synthesizing azidopropyl amines. The faster reaction kinetics compared to the bromide or chloride allow for reduced reaction times and milder conditions, a benefit documented in the patent literature for azidoalkylamine synthesis . This is critical for industrial scale-up where time and energy costs are prohibitive.

Heterobifunctional Scaffold for Sequential Protein or Oligonucleotide Conjugation

The orthogonal reactivity of the iodide and azide groups, as supported by Section 3, Evidence 3, enables a clean two-step labeling strategy. The azidopropyl handle can be attached to a biomolecule via an SN2 reaction (iodide displacement by a thiol or amine), followed by a strain-promoted click reaction with a DBCO-modified fluorescent dye or oligonucleotide, as demonstrated in the synthesis of labeled chondroitin sulfate tetrasaccharides [1]. This sequence is not possible with a simple mono-azide.

Building Block for Triazole Libraries with a Halide Handle for Further Derivatization

In medicinal chemistry, 1-azido-3-iodopropane can be used to construct 1,2,3-triazole libraries via CuAAC with terminal alkynes, leaving the iodide intact for a final diversification step via Suzuki, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions. The iodide's superior reactivity in these catalytic cycles, compared to bromide or chloride, ensures high conversion in the final library expansion step .

Quality Control Reference Standard for Halogenated Azide Procurement

Given its distinct spectroscopic fingerprint (NMR and exact mass), 1-azido-3-iodopropane serves as a reference standard for analytical chemistry in procurement and inventory verification. A batch suspected of being mislabeled with 1-azido-3-bromopropane can be instantly verified against the published NMR spectrum and exact mass, preventing costly synthetic errors downstream [2].

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